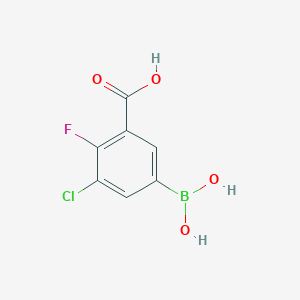

5-Borono-3-chloro-2-fluorobenzoic acid

Description

5-Borono-3-chloro-2-fluorobenzoic acid (molecular formula: C₇H₅BClFO₄) is a polyhalogenated boronic acid derivative of benzoic acid. Its structure features a boronic acid (-B(OH)₂) group at the 5-position, a chlorine atom at the 3-position, and a fluorine atom at the 2-position of the aromatic ring, with a carboxylic acid (-COOH) group at the 1-position. This compound is of interest in medicinal chemistry and materials science due to the unique electronic and steric effects imparted by its substituents.

The chlorine and fluorine substituents enhance the compound’s electron-withdrawing properties, which may influence its reactivity in coupling reactions or interactions with biological targets. Its synthesis likely follows protocols similar to related halogenated boronic acids, involving directed ortho-metalation or Miyaura borylation .

Properties

IUPAC Name |

5-borono-3-chloro-2-fluorobenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BClFO4/c9-5-2-3(8(13)14)1-4(6(5)10)7(11)12/h1-2,13-14H,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TTZMSCCKEFBCGG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C(=C1)Cl)F)C(=O)O)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BClFO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Borono-3-chloro-2-fluorobenzoic acid typically involves the introduction of the boronic acid group onto a pre-functionalized benzoic acid derivative. One common method is the palladium-catalyzed borylation of 3-chloro-2-fluorobenzoic acid using bis(pinacolato)diboron as the boron source. The reaction is carried out in the presence of a palladium catalyst, such as Pd(dppf)Cl2, and a base, such as potassium carbonate, in a suitable solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of 5-Borono-3-chloro-2-fluorobenzoic acid follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and recycling of reagents.

Chemical Reactions Analysis

Types of Reactions

5-Borono-3-chloro-2-fluorobenzoic acid undergoes various types of chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Coupling Reactions: The boronic acid group can participate in Suzuki-Miyaura coupling reactions with aryl halides to form biaryl compounds.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form hydroquinones.

Common Reagents and Conditions

Substitution Reactions: Typically carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, in a polar solvent like ethanol or water.

Coupling Reactions: Require a palladium catalyst, such as Pd(PPh3)4, and a base, such as potassium phosphate, in a solvent like toluene or DMF.

Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride are commonly used.

Major Products

Substitution Reactions: Yield substituted benzoic acid derivatives.

Coupling Reactions: Produce biaryl compounds.

Oxidation and Reduction: Form quinones or hydroquinones, respectively.

Scientific Research Applications

5-Borono-3-chloro-2-fluorobenzoic acid has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: Employed in the study of enzyme inhibitors and as a probe for investigating biological pathways involving boron-containing compounds.

Industry: Utilized in the production of advanced materials, such as polymers and electronic components, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-Borono-3-chloro-2-fluorobenzoic acid involves its interaction with specific molecular targets and pathways. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in the study of enzyme inhibition and molecular recognition. The chlorine and fluorine atoms contribute to the compound’s reactivity and stability, influencing its interactions with biological molecules and other chemical entities.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Key Observations :

- Electronic Effects: The trifunctional substitution (borono, Cl, F) in the target compound creates a strong electron-deficient aromatic ring compared to analogs like 5-Borono-2-fluorobenzoic acid (lacking Cl) or 3-Borono-4-methylbenzoic acid (electron-donating methyl group) .

- Reactivity : Bromine in 5-Bromo-2-chlorobenzoic acid allows for nucleophilic substitution, whereas the boronic acid group enables electrophilic coupling, highlighting divergent synthetic utility .

Toxicity and Handling

While toxicity data for 5-Borono-3-chloro-2-fluorobenzoic acid are unavailable, similar boronic acids (e.g., 3-Borono-4-methylbenzoic acid) are classified as R&D substances with incompletely characterized toxicity profiles. Handling requires precautions typical for boronic acids: use of gloves, eye protection, and ventilation .

Biological Activity

5-Borono-3-chloro-2-fluorobenzoic acid is a compound of significant interest in medicinal chemistry and biological research due to its diverse biological activities and potential applications in drug development. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure:

- Molecular Formula: C₇H₄ClFBO₂

- Molecular Weight: 194.56 g/mol

Functional Groups:

- Boronic acid group

- Chlorine atom at the 3-position

- Fluorine atom at the 2-position

The biological activity of 5-Borono-3-chloro-2-fluorobenzoic acid primarily arises from its ability to form reversible covalent bonds with diols and other nucleophiles. This property allows it to interact with various biological molecules, including enzymes and receptors, influencing biochemical pathways. The presence of the boronic acid group is particularly notable for its role in enzyme inhibition and molecular recognition.

Biological Activity

-

Enzyme Inhibition:

- The compound has been shown to inhibit certain enzymes by forming covalent bonds with their active sites, thereby altering their activity. This mechanism is crucial for developing therapeutic agents targeting specific diseases.

-

Anticancer Activity:

- Preliminary studies suggest that 5-Borono-3-chloro-2-fluorobenzoic acid may exhibit anticancer properties by inhibiting tumor growth through interference with cellular signaling pathways.

-

Metabolic Pathways:

- Research indicates potential interactions with metabolic pathways, particularly those involving glucose metabolism, making it a candidate for further studies in diabetes treatment.

Study 1: Antitumor Activity

A study conducted by researchers at the University of Manchester evaluated the anticancer potential of 5-Borono-3-chloro-2-fluorobenzoic acid. The compound demonstrated significant inhibition of cell proliferation in various cancer cell lines, with an IC50 value indicating effective dosage levels for therapeutic applications.

Study 2: Enzyme Interaction

In another investigation, the compound was tested for its ability to inhibit carbonic anhydrase, an enzyme implicated in various physiological processes. Results showed a strong binding affinity, suggesting its utility as a lead compound for developing enzyme inhibitors.

Data Table: Biological Activity Overview

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.